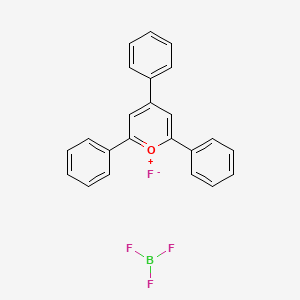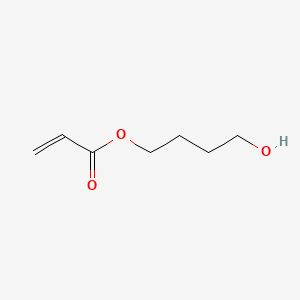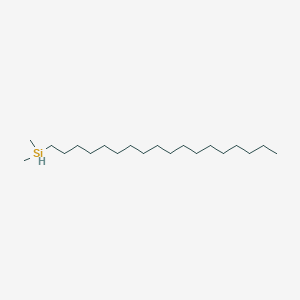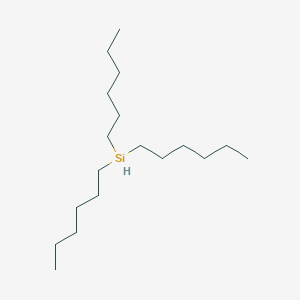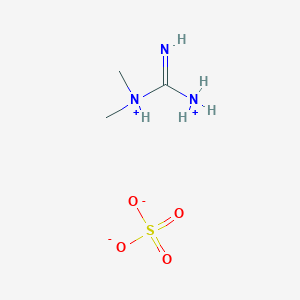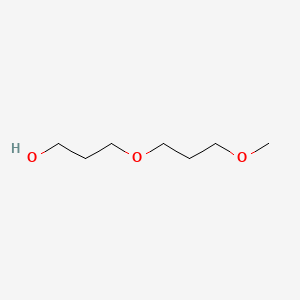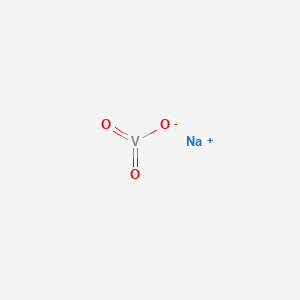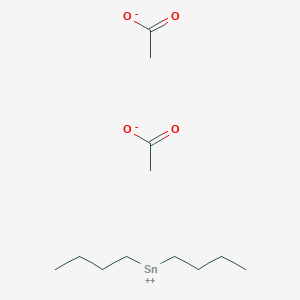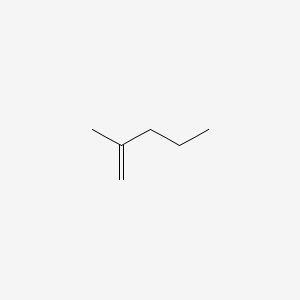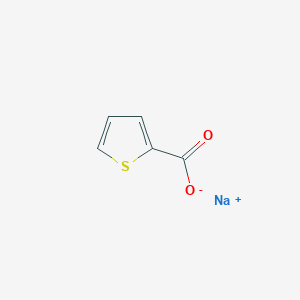
sodium;thiophene-2-carboxylate
Vue d'ensemble
Description
Sodium thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom Sodium thiophene-2-carboxylate is the sodium salt of thiophene-2-carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium thiophene-2-carboxylate typically involves the neutralization of thiophene-2-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction can be represented as follows:
Thiophene-2-carboxylic acid+Sodium hydroxide→Sodium thiophene-2-carboxylate+Water
The reaction is usually carried out in an aqueous medium at room temperature. The product can be isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods: On an industrial scale, sodium thiophene-2-carboxylate can be produced by the same neutralization reaction but in larger reactors with continuous stirring and controlled temperature conditions to ensure complete reaction and high yield.
Types of Reactions:
Oxidation: Sodium thiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of sodium thiophene-2-carboxylate can lead to the formation of thiophene derivatives with reduced sulfur oxidation states.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Thiophene sulfoxides and thiophene sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Sodium thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: Thiophene derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Some thiophene derivatives are used in the development of pharmaceuticals, such as nonsteroidal anti-inflammatory drugs and anesthetics.
Industry: Sodium thiophene-2-carboxylate is used in the production of corrosion inhibitors and as intermediates in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of sodium thiophene-2-carboxylate depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene derivatives act as inhibitors of specific enzymes, thereby modulating biochemical pathways involved in inflammation or cancer progression.
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxylic acid: The parent compound of sodium thiophene-2-carboxylate.
Thiophene-3-carboxylic acid: A positional isomer with the carboxyl group at the 3-position.
Sodium thiophene-3-carboxylate: The sodium salt of thiophene-3-carboxylic acid.
Comparison:
Thiophene-2-carboxylic acid vs. Sodium thiophene-2-carboxylate: The sodium salt is more soluble in water and can be more easily handled in aqueous solutions.
Thiophene-2-carboxylic acid vs. Thiophene-3-carboxylic acid: The position of the carboxyl group affects the reactivity and properties of the compound. Thiophene-2-carboxylic acid is more commonly used in synthetic applications.
Sodium thiophene-2-carboxylate vs. Sodium thiophene-3-carboxylate: Similar to their parent acids, the position of the carboxyl group affects their chemical behavior and applications.
Propriétés
IUPAC Name |
sodium;thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYIPGJOXSVWPX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(NE)-N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide](/img/structure/B7801043.png)
![sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B7801044.png)
